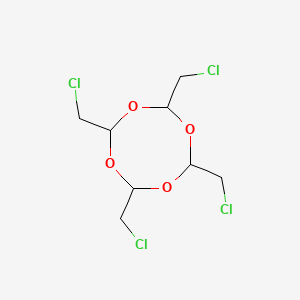
2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane is a cyclic organic compound characterized by its unique eight-membered ring structure, consisting of four carbon and four oxygen atoms symmetrically distributed
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane typically involves the treatment of chloral hydrate with cold concentrated sulfuric acid. This reaction leads to the formation of a polymeric compound, which is then identified as a cyclic tetramer . The reaction conditions are crucial, as the use of cold concentrated sulfuric acid ensures the formation of the desired cyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the chloromethyl groups.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.
Applications De Recherche Scientifique
2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: This compound has a similar cyclic structure but with different substituents, leading to distinct chemical properties.
2,4,6,8-Tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione: Another cyclic compound with different functional groups, used for iodination of aromatic compounds.
Uniqueness: 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane is unique due to its chloromethyl groups, which provide specific reactivity patterns not observed in similar compounds. This makes it a valuable reagent for targeted chemical modifications and synthesis.
Propriétés
Numéro CAS |
7038-25-7 |
|---|---|
Formule moléculaire |
C8H12Cl4O4 |
Poids moléculaire |
314.0 g/mol |
Nom IUPAC |
2,4,6,8-tetrakis(chloromethyl)-1,3,5,7-tetraoxocane |
InChI |
InChI=1S/C8H12Cl4O4/c9-1-5-13-6(2-10)15-8(4-12)16-7(3-11)14-5/h5-8H,1-4H2 |
Clé InChI |
FGSYJTSGMGQEGO-UHFFFAOYSA-N |
SMILES canonique |
C(C1OC(OC(OC(O1)CCl)CCl)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


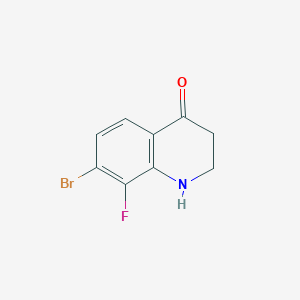
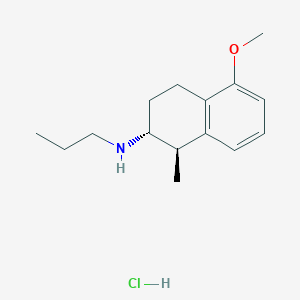
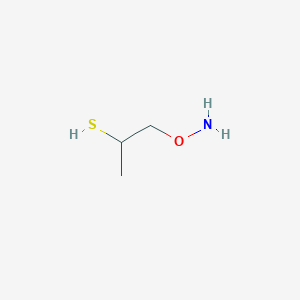

![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
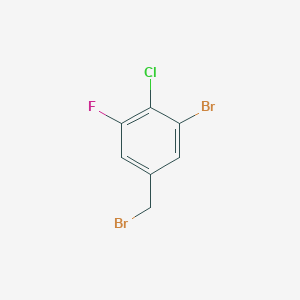
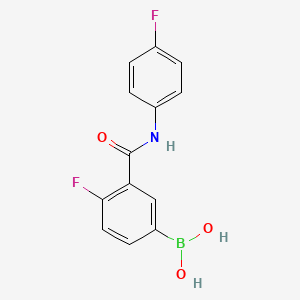
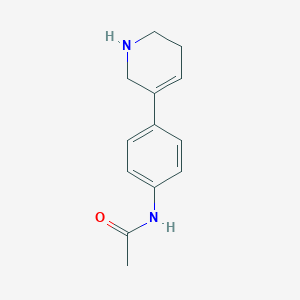
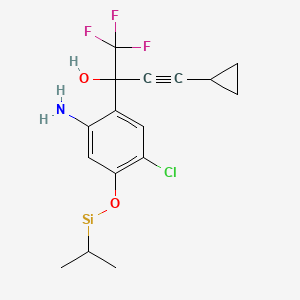
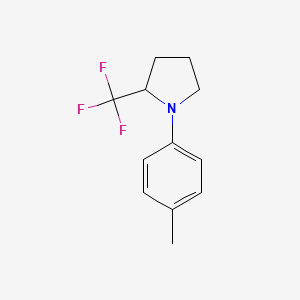

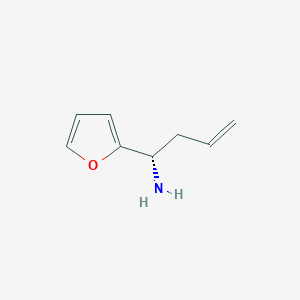
![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
